

Mechanism of Action of Bioactive Cholecystokinin Peptides in the Rat

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Compound of Interest		
Compound Name:	Cholecystokinin Precursor (24-32) (rat)	
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Introduction

Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter involved in a variety of physiological processes, including digestion, appetite regulation, and anxiety. In rats, as in other mammals, CCK is synthesized as a larger precursor protein, preprocholecystokinin, which undergoes post-translational processing to yield several biologically active peptides. The most abundant and well-studied of these are sulfated at a C-terminal tyrosine residue, a modification critical for their high-affinity binding to CCK receptors.

The physiological effects of CCK peptides are mediated through two distinct G-protein coupled receptors: the cholecystokinin-A receptor (CCK-AR) and the cholecystokinin-B receptor (CCK-BR). The differential distribution and signaling of these receptors account for the diverse actions of CCK in the body.

CCK Receptors and Distribution

- CCK-A Receptors (CCK-AR): Predominantly found in the periphery, particularly in the gallbladder, pancreas, and gastrointestinal tract, where they mediate the classical hormonal functions of CCK related to digestion. They are also present in specific regions of the central nervous system.
- CCK-B Receptors (CCK-BR): Primarily located in the central nervous system, where they are widely distributed and mediate the neurotransmitter functions of CCK, including the



regulation of anxiety and dopamine release. The gastrin receptor, also found in the stomach, is a subtype of the CCK-BR.

Signaling Pathways

The binding of CCK peptides to their respective receptors initiates a cascade of intracellular signaling events. Both CCK-AR and CCK-BR are coupled to the Gq/11 family of G-proteins.

CCK-A Receptor Signaling

Activation of CCK-ARs leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevation in intracellular Ca2+ is a key event in mediating many of the physiological effects of CCK in peripheral tissues, such as pancreatic enzyme secretion and gallbladder contraction. DAG, in concert with Ca2+, activates protein kinase C (PKC), which phosphorylates various downstream target proteins, further contributing to the cellular response.



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CCK-A Receptor Signaling Pathway

CCK-B Receptor Signaling

The signaling cascade initiated by CCK-BR activation is similar to that of CCK-AR, primarily involving the Gq/11-PLC-IP3/DAG pathway. In the central nervous system, this signaling can modulate neuronal excitability and neurotransmitter release. For instance, CCK-B receptor activation can influence dopamine and GABA release in various brain regions.[1]





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CCK-B Receptor Signaling in Neurons

Quantitative Data

The following table summarizes the binding affinities of various CCK peptides for rat CCK receptors.



Peptide	Receptor	Preparation	Kd / Ki	Reference
125I-CCK	High-affinity site	Isolated rat pancreatic acini	64 pM (Kd)	[2]
125I-CCK	Low-affinity site	Isolated rat pancreatic acini	21 nM (Kd)	[2]
125I-CCK	High-affinity site	Isolated rat pancreatic acini	18 pM (Kd) at 37°C	[3]
125I-CCK	Low-affinity site	Isolated rat pancreatic acini	13 nM (Kd) at 37°C	[3]
125I-CCK	Low-affinity site	Isolated rat pancreatic acini	19 nM (Kd) at 4°C	[3]
CCK-33	CCK Receptor	Isolated rat pancreatic islets	2 nM (IC50)	[4]
CCK-8, CCK-58	CCK1 Receptor	~0.6-1 nM (Ki)	[5]	
desulfated CCK-	CCK1 Receptor	500-fold lower affinity	[5]	
Gastrin, CCK-4	CCK1 Receptor	1,000-10,000- fold lower affinity	[5]	
CCK-8, CCK-58, Gastrin, desulfated CCK-	CCK2 Receptor	~0.3-1 nM (Ki)	[5]	
CCK-4	CCK2 Receptor	~10-fold lower affinity	[5]	

Experimental Protocols

Receptor Binding Assay on Isolated Rat Pancreatic Acini

This protocol is based on the methodology described in studies investigating CCK receptor binding in the rat pancreas.[2][3]



Objective: To determine the binding characteristics (affinity and capacity) of CCK receptors on isolated rat pancreatic acini.

Materials:

- Male Sprague-Dawley rats
- Collagenase (e.g., from Clostridium histolyticum)
- HEPES-Ringer buffer (supplemented with bovine serum albumin, bacitracin, and soybean trypsin inhibitor)
- Radiolabeled CCK (e.g., 125I-CCK)
- Unlabeled CCK peptides and analogues
- Glass fiber filters
- · Gamma counter

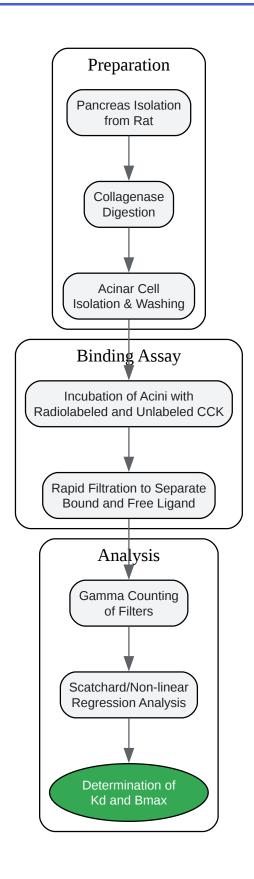
Procedure:

- Isolation of Pancreatic Acini:
 - Euthanize rats and surgically remove the pancreas.
 - Inject the pancreas with collagenase solution to initiate enzymatic digestion.
 - Incubate the pancreas in a shaking water bath to facilitate tissue dissociation.
 - Mechanically disrupt the tissue by pipetting to release acini.
 - Filter the acinar suspension to remove undigested tissue.
 - Wash the acini by centrifugation and resuspend in fresh buffer.
- Binding Assay:



- Incubate a fixed amount of acinar protein with a constant concentration of radiolabeled
 CCK in the presence of increasing concentrations of unlabeled CCK.
- Incubations are typically carried out at 37°C for a time sufficient to reach equilibrium (e.g., 30-60 minutes).
- To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled CCK.
- Separation of Bound and Free Ligand:
 - Terminate the binding reaction by rapid filtration through glass fiber filters.
 - Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
- Quantification:
 - Measure the radioactivity retained on the filters using a gamma counter.
- Data Analysis:
 - Calculate specific binding by subtracting non-specific binding from total binding.
 - Analyze the competition binding data using Scatchard analysis or non-linear regression to determine the dissociation constant (Kd) and the maximum binding capacity (Bmax).





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Workflow for CCK Receptor Binding Assay



Conclusion

The biological actions of cholecystokinin in the rat are mediated by two receptor subtypes, CCK-AR and CCK-BR, which, despite sharing a primary signaling pathway through Gq/11 and phospholipase C, exhibit distinct tissue distributions and physiological roles. CCK-ARs are central to the peripheral digestive functions of CCK, while CCK-BRs are key to its neurotransmitter functions in the central nervous system. The high affinity of these receptors for sulfated CCK peptides underscores the importance of this post-translational modification for potent biological activity. The experimental protocols and quantitative data presented provide a foundational understanding for further research and drug development targeting the cholecystokinin system.

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